molecular formula C12H21NO8 B15204643 Methyl 2-(((2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)propanoate

Methyl 2-(((2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)propanoate

Cat. No.: B15204643
M. Wt: 307.30 g/mol
InChI Key: QQQLKKYLIRADTB-KVBMLPEASA-N
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Description

Methyl 2-(((2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)propanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, an acetamido group, and a tetrahydropyran ring. Its unique configuration makes it a subject of interest in both synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(((2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)propanoate typically involves multiple steps, starting from simpler precursors. One common method involves the protection of hydroxyl groups, followed by the introduction of the acetamido group through acylation reactions. The tetrahydropyran ring is often formed via cyclization reactions under acidic or basic conditions. The final step usually involves deprotection to yield the target compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(((2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the acetamido group may produce primary amines .

Scientific Research Applications

Methyl 2-(((2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(((2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)propanoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the hydroxyl groups can participate in various biochemical reactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(((2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)propanoate
  • Methyl 2-(((2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(methoxymethyl)tetrahydro-2H-pyran-4-yl)oxy)propanoate

Uniqueness

Methyl 2-(((2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)propanoate is unique due to its specific configuration and functional groups. The presence of both acetamido and hydroxyl groups in a tetrahydropyran ring structure provides it with distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C12H21NO8

Molecular Weight

307.30 g/mol

IUPAC Name

methyl 2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoate

InChI

InChI=1S/C12H21NO8/c1-5(11(17)19-3)20-10-8(13-6(2)15)12(18)21-7(4-14)9(10)16/h5,7-10,12,14,16,18H,4H2,1-3H3,(H,13,15)/t5?,7-,8-,9-,10-,12+/m1/s1

InChI Key

QQQLKKYLIRADTB-KVBMLPEASA-N

Isomeric SMILES

CC(C(=O)OC)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C

Canonical SMILES

CC(C(=O)OC)OC1C(C(OC(C1O)CO)O)NC(=O)C

Origin of Product

United States

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